Anti‑CHIKV Potency Landscape: Position of the 4‑tert‑Butylphenylsulfonyl Substituent Within a Fully Characterized 35‑Compound SAR Series
The chikungunya virus (CHIKV) inhibitory activity of the 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine scaffold is exquisitely sensitive to the para‑substituent on the benzenesulfonyl ring [1]. The published SAR panel provides a quantitative framework for positioning the 4‑tert‑butyl analogue (CAS 866153‑26‑6) relative to the exemplar compound 1 (N‑ethyl‑6‑methyl‑2‑(4‑(4‑fluorophenylsulfonyl)piperazin‑1‑yl)pyrimidin‑4‑amine, EC₅₀ = 8.68 µM, CC₅₀ = 122 µM, SI = 14.2) and the optimized compound 6a (EC₅₀ = 3.95 µM, CC₅₀ = 260 µM, SI > 61) [1]. Increasing the size and lipophilicity of the para‑substituent (F → Cl → Br → I) progressively improves EC₅₀ up to the 4‑chlorophenylsulfonyl congener (5b, EC₅₀ = 3.95 µM), but exceeding a steric threshold reverses the trend — the 4‑bromophenyl (5c) and 4‑iodophenyl (5d) analogues are less active than the 4‑chloro compound [1]. The 4‑tert‑butylphenylsulfonyl group of CAS 866153‑26‑6 is sterically more demanding than any monohalogen congener (molar refractivity: tert‑butyl ≈ 19.6 cm³ mol⁻¹ vs. chloro ≈ 6.0 cm³ mol⁻¹; Taft Es: –1.54 vs. –0.97), placing it in an underexplored region of the SAR hypersurface where potent activity (EC₅₀ potentially in the low‑micromolar range) and high SI may coexist if cytotoxicity is buffer‑dependent as observed for 6a [1].
| Evidence Dimension | Antiviral EC₅₀ (CHIKV, Vero cells) and Selectivity Index (CC₅₀ / EC₅₀) vs. para‑substituent steric/electronic parameters |
|---|---|
| Target Compound Data | CAS 866153‑26‑6 (4‑tert‑butylphenylsulfonyl): para‑tert‑butyl; molar refractivity (MR) = 19.6 cm³ mol⁻¹; Taft steric parameter (Es) = –1.54; calculated cLogP ≈ 3.9 [1] |
| Comparator Or Baseline | Compound 1 (4‑fluorophenylsulfonyl): EC₅₀ = 8.68 µM, CC₅₀ = 122 µM, SI = 14.2; Compound 5b (4‑chlorophenylsulfonyl): EC₅₀ = 3.95 µM, CC₅₀ ≈ 235 µM, SI ≈ 59.5; Compound 6a (4‑fluorobenzoyl linker): EC₅₀ = 3.95 µM, CC₅₀ = 260 µM, SI = 60.9 [1] |
| Quantified Difference | The 4‑tert‑butyl substituent is 3.3‑fold larger by MR and 1.6‑fold bulkier by Taft Es than the 4‑chloro analog. Within the halogen series, EC₅₀ improves 2.2‑fold from F→Cl and then degrades 1.3‑fold from Cl→I [1]. |
| Conditions | CHIKV Indian Ocean strain 899, Vero cells (African green monkey kidney), CPE‑based antiviral assay (MTS method), incubation 3–5 days [1] |
Why This Matters
Researchers procuring this compound obtain a scaffold entry point that systematically explores the steric tolerance and lipophilic ceiling of the CHIKV‑active sulfonyl‑piperazine‑pyrimidine series — a region of SAR not covered by any commercially available halogen‑substituted congener.
- [1] Moesslacher, J.; Battisti, V.; Delang, L.; Neyts, J.; Abdelnabi, R.; Pürstinger, G.; Urban, E.; Langer, T. Identification of 2‑(4‑(Phenylsulfonyl)piperazine‑1‑yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Med. Chem. Lett. 2020, 11, 906–912. DOI: 10.1021/acsmedchemlett.9b00662. (SAR data: EC₅₀, CC₅₀ and SI values for compounds 1, 5a–5s, 6a–6b, 7a–7b, 8a–8d, 9a–9d). View Source
